4-ethyl(1,2-13C2)octanoic acid
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Overview
Description
4-Ethyl(1,2-13C2)octanoic acid is a labeled fatty acid derivative where the carbon atoms at positions 1 and 2 are substituted with the carbon-13 isotope. This compound is a variant of 4-ethyl octanoic acid, which is known for its presence in various natural products and its applications in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl(1,2-13C2)octanoic acid typically involves the introduction of the carbon-13 isotope into the octanoic acid backbone. One common method is the use of labeled precursors in the synthesis process. For instance, starting with 1,2-13C2-labeled ethyl acetate, which undergoes a series of reactions including esterification, reduction, and subsequent chain elongation to form the desired labeled fatty acid .
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves the use of specialized reactors and controlled environments to ensure the incorporation of the isotope at specific positions. Microwave-assisted synthesis has been reported as an efficient method for producing such compounds, providing better yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl(1,2-13C2)octanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the carboxylic acid group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-ethyl(1,2-13C2)octanone.
Reduction: Formation of 4-ethyl(1,2-13C2)octanol.
Substitution: Formation of 4-bromoethyl(1,2-13C2)octanoic acid.
Scientific Research Applications
4-Ethyl(1,2-13C2)octanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Employed in studies involving lipidomics to track the incorporation and distribution of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Mechanism of Action
The mechanism of action of 4-ethyl(1,2-13C2)octanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track its transformation and interaction with molecular targets such as fatty acid synthase and acyl-CoA dehydrogenase. This helps in elucidating the pathways involved in fatty acid metabolism and energy production .
Comparison with Similar Compounds
4-Ethyl octanoic acid: The non-labeled counterpart of 4-ethyl(1,2-13C2)octanoic acid.
4-Methyl octanoic acid: A similar compound with a methyl group instead of an ethyl group.
Octanoic acid: The parent compound without any substitutions.
Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in isotopic labeling studies. This allows for precise tracking and analysis in metabolic and pharmacokinetic research, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C10H20O2 |
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Molecular Weight |
174.25 g/mol |
IUPAC Name |
4-ethyl(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/i8+1,10+1 |
InChI Key |
PWKJMPFEQOHBAC-GAWGKFCISA-N |
Isomeric SMILES |
CCCCC(CC)C[13CH2][13C](=O)O |
Canonical SMILES |
CCCCC(CC)CCC(=O)O |
Origin of Product |
United States |
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